IKZF1-degrader-1

IKZF1 degradation DC50 comparison molecular glue degrader

First-generation IMiDs show limited IKZF1 degradation potency in resistant T-cell lymphoma models. IKZF1-degrader-1 (Compound 9-B) solves this with a DC50 of 0.134 nM via CRBN-mediated ubiquitination. - **Potency**: 0.134 nM DC50; near-complete target suppression at low concentrations - **Selectivity**: High IKZF1 vs IKZF2 discrimination; minimal off-target confounding - **Application**: Positive control for degrader benchmarking; PDX models; medicinal chemistry scaffolds

Molecular Formula C35H29F2N5O3
Molecular Weight 605.6 g/mol
Cat. No. B12381212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIKZF1-degrader-1
Molecular FormulaC35H29F2N5O3
Molecular Weight605.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C3=C4C(=CC(=CC4=C(C=C3)CC5=CC=C(C=C5)CN6CCN(CC6)C7=C(C=C(C=C7)C#N)F)F)C2=O
InChIInChI=1S/C35H29F2N5O3/c36-25-17-26-24(6-8-30-33(26)27(18-25)35(45)42(30)31-9-10-32(43)39-34(31)44)15-21-1-3-22(4-2-21)20-40-11-13-41(14-12-40)29-7-5-23(19-38)16-28(29)37/h1-8,16-18,31H,9-15,20H2,(H,39,43,44)/t31-/m0/s1
InChIKeyHULAZOQCQMEDII-HKBQPEDESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IKZF1-degrader-1: IKZF1 Molecular Glue Degrader


IKZF1-degrader-1 (Compound 9-B, CAS 2915586-02-4) is a molecular glue degrader that specifically targets the IKZF1 (Ikaros) protein, a key transcription factor in lymphocyte development and hematological malignancies . Operating via the cereblon (CRBN) E3 ubiquitin ligase complex, it promotes the ubiquitination and subsequent proteasomal degradation of IKZF1 . Characterized by a sub-nanomolar degradation constant (DC50 = 0.134 nM), IKZF1-degrader-1 represents a research tool for investigating IKZF1-dependent signaling pathways and therapeutic vulnerabilities .

Mechanism CRBN-recruiting molecular glue degrader
Target selectivity IKZF1-selective degradation; avoids IKZF2 confounding
Research context IKZF1-dependent signaling and degradation pathway studies

Why IKZF1-degrader-1 Cannot Be Substituted


In-class IKZF1 degraders exhibit marked differences in degradation potency, degradation maxima (Dmax), and off-target profiles. While lenalidomide and pomalidomide are clinically established immunomodulatory drugs (IMiDs) that degrade IKZF1, their potency is limited in certain cellular contexts, and they also degrade IKZF3 [1]. Newer molecular glues like IKZF1-degrader-1 achieve picomolar DC50 values, enabling more profound target engagement at lower concentrations . Furthermore, the selectivity window between IKZF1 and IKZF2 varies substantially across different degrader chemotypes, with compounds like IKZF1-degrader-1 showing high selectivity for IKZF1 . These differences in potency, selectivity, and cellular context-dependent activity directly impact experimental outcomes and therapeutic research applications, making simple substitution without validation scientifically unreliable.

Potency mismatch

Degradation potency may differ substantially from IMiDs; higher target engagement at low concentrations may shift assay outcomes.

Selectivity window

IKZF1 selectivity over IKZF2 varies across degrader chemotypes; substitution may introduce IKZF2 degradation and confound pathway analysis.

Mechanism-dependent properties

Molecular glue vs. PROTAC scaffold may alter cellular permeability and off-target profile, limiting direct substitution.

IKZF1-degrader-1 vs. IKZF1 Degraders


IKZF1 Degradation Potency vs. Lenalidomide & Pomalidomide

IKZF1-degrader-1 achieves an IKZF1 DC50 of 0.134 nM in cellular assays, representing a >74,000-fold improvement over lenalidomide (DC50 >10 µM) and a ~45-fold improvement over pomalidomide (DC50 = 6 nM) . This enhanced potency allows for more efficient target degradation at lower concentrations, reducing potential off-target effects at higher doses.

IKZF1 degradation potency
Data to verify
DC50: 0.134 nM (IKZF1-degrader-1) vs >10,000 nM (lenalidomide) [>74,000-fold] vs 6 nM (pomalidomide) [~45-fold]
Supports IKZF1 degradation potency comparison in cellular assays.
Cross-study comparable; cell-line context may influence absolute DC50.
IKZF1 degradation DC50 comparison molecular glue degrader

IKZF1 Selectivity Over IKZF2

IKZF1-degrader-1 is reported as a selective degrader of IKZF1, with no significant degradation of IKZF2 at effective concentrations . In contrast, multi-IKZF degraders like MGD-28 and pomalidomide show activity against both IKZF1 and IKZF3, with pomalidomide having no effect on IKZF2 up to 50 µM, but MGD-28 degrading IKZF2 with a DC50 of 56.3 nM . The high selectivity of IKZF1-degrader-1 for IKZF1 over IKZF2 minimizes confounding phenotypic effects from IKZF2 loss.

IKZF1 selectivity
Class-level
IKZF1-degrader-1: selective IKZF1 degradation; no significant IKZF2 effect. MGD-28: degrades IKZF2 (DC50 56.3 nM); Pomalidomide: no IKZF2 degradation up to 50 µM.
Supports selective IKZF1 pathway interrogation without IKZF2 interference.
Class-level inference; IKZF2 activity may require direct validation.
IKZF1 selectivity IKZF2 molecular glue degrader

IKZF1 Degradation Efficiency vs. CFT7455

IKZF1-degrader-1 (DC50 = 0.134 nM) and CFT7455 (reported picomolar DC50, exact value unspecified) both achieve picomolar IKZF1 degradation . However, CFT7455 is an oral clinical candidate with reported in vivo efficacy, while IKZF1-degrader-1 is a research tool . The comparable sub-nanomolar potency suggests IKZF1-degrader-1 may serve as a potent benchmark for preclinical studies.

IKZF1 degradation efficiency
Data to verify
IKZF1-degrader-1 DC50 = 0.134 nM; CFT7455 reported picomolar DC50 (exact unspecified). Both in sub-nanomolar range.
Supports use as benchmark in picomolar-range degrader studies.
Cross-study comparison; exact fold difference unknown.
IKZF1 degradation DC50 comparison molecular glue

Molecular Glue vs. PROTAC Degraders

IKZF1-degrader-1 functions as a molecular glue, directly promoting the interaction between IKZF1 and the CRBN E3 ligase without requiring a bifunctional PROTAC linker . In contrast, PROTAC-based degraders (e.g., PROTAC FLT3/GSPT1/IKZF1/3 degrader-1) are larger, heterobifunctional molecules that recruit CRBN via a distinct ligand . Molecular glues generally possess more favorable physicochemical properties, including lower molecular weight (IKZF1-degrader-1: 605.63 g/mol) and improved membrane permeability, which can translate to better cellular uptake and in vivo pharmacokinetics.

Degrader mechanism
Class-level
IKZF1-degrader-1: molecular glue (MW 605.63); PROTAC FLT3/GSPT1/IKZF1/3 degrader-1: PROTAC (MW >800). Mechanistic class difference.
Supports degrader mechanism-dependent property evaluation.
Class-level inference; cellular uptake may differ.
molecular glue PROTAC IKZF1 degradation mechanism

IKZF1-degrader-1: Research Applications


Dissecting IKZF1-Specific Signaling Pathways

The picomolar DC50 and high selectivity of IKZF1-degrader-1 for IKZF1 over IKZF2 enable near-complete target suppression at low concentrations with minimal confounding effects from related family members. This makes it an ideal tool for studying IKZF1-dependent transcriptional programs, cell cycle regulation, and apoptosis pathways in hematological cancer models .

Benchmarking Novel IKZF1 Degraders

With a reported DC50 of 0.134 nM, IKZF1-degrader-1 represents one of the most potent IKZF1 degraders described. It serves as an excellent positive control and benchmark compound for evaluating the potency and efficacy of newly synthesized IKZF1 degraders in both biochemical and cellular assays .

IKZF1 Dependency in Drug-Resistant Cancer Models

Given the suboptimal activity of first-generation IMiDs in certain T-cell lymphoma contexts, the potent degradation activity of IKZF1-degrader-1 makes it a valuable research tool for exploring IKZF1 dependency and potential therapeutic vulnerability in IMiD-resistant cancer cell lines and patient-derived xenograft (PDX) models [1].

SAR Studies of Molecular Glue Degraders

As a molecular glue with a defined chemical structure (C35H29F2N5O3, MW 605.63) and high potency, IKZF1-degrader-1 is suitable for medicinal chemistry campaigns aimed at optimizing IKZF1 degradation efficiency, selectivity, and drug-like properties. It provides a robust scaffold for generating analogs and exploring the molecular glue-CRBN-IKZF1 ternary complex interface .

Application
Selection Property
Validation Focus
IKZF1-specific signaling pathway studies
High IKZF1 degradation potency and selectivity over IKZF2
Target engagement and pathway-specific transcriptional readouts
Benchmarking of novel IKZF1 degraders
Picomolar DC50 and molecular glue mechanism
Comparative degradation potency and Dmax in cellular assays
IKZF1 dependency studies in resistant cancer models
Enhanced degradation over first-generation IMiDs
Degradation efficacy in IMiD-resistant cell contexts
Molecular glue SAR and optimization studies
Defined molecular glue scaffold with high potency
Ternary complex formation and degradation efficiency optimization

Technical Documentation Hub

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